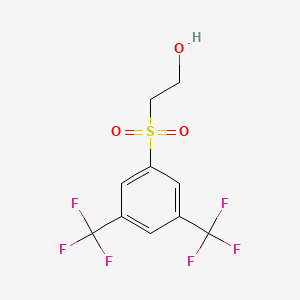

3,5-Bis(trifluoromethyl)phenylsulfonylethanol

描述

3,5-Bis(trifluoromethyl)phenylsulfonylethanol is a chemical compound with the molecular formula C10H8F6O3S and a molecular weight of 322.22 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a sulfonylethanol moiety. The trifluoromethyl groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol typically involves the reaction of 3,5-bis(trifluoromethyl)phenylsulfonyl chloride with ethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

化学反应分析

Julia–Kocienski Olefination

The sulfone group in 3,5-bis(trifluoromethyl)phenylsulfonylethanol serves as a key activator in the modified Julia olefination , a method for synthesizing alkenes from sulfones and aldehydes . This reaction proceeds via deprotonation of the sulfone to generate a carbanion, which reacts with aldehydes to form trans-alkenes with high stereoselectivity.

Reaction Mechanism:

-

Deprotonation : The sulfone is treated with a strong base (e.g., KOH or phosphazene P4-t-Bu) to form a stabilized carbanion.

-

Nucleophilic Attack : The carbanion attacks the aldehyde carbonyl group.

-

Elimination : The intermediate undergoes elimination of sulfinic acid, yielding the alkene.

Key Findings :

| Base | Temperature | Yield (%) | E:Z Selectivity | Substrate Scope |

|---|---|---|---|---|

| KOH | RT | 65–92 | 85:15 to 95:5 | Aromatic/Aliphatic aldehydes |

| P4-t-Bu | -78°C | 78–95 | >99:1 | Base-sensitive aldehydes |

Example : Reaction with benzaldehyde produces (E)-stilbene in 92% yield and 95:5 E:Z selectivity using KOH at room temperature . The electron-withdrawing trifluoromethyl groups enhance carbanion stability, enabling efficient coupling even with sterically hindered aldehydes.

Hypothesized Reaction Pathway:

-

Activation : Treatment with tosyl chloride (TsCl) converts the hydroxyl group to a tosylate.

-

Substitution : Reaction with a nucleophile (Nu⁻):

Challenges : The electron-deficient aryl ring may reduce nucleophilic attack rates at the β-position of the sulfone.

Oxidation and Elimination Reactions

The hydroxyl group can be oxidized to a ketone or participate in elimination to form a vinyl sulfone.

Oxidation:

-

Conditions : CrO₃, Pyridinium chlorochromate (PCC), or Swern oxidation.

-

Product : 3,5-Bis(trifluoromethyl)phenylsulfonylacetone.

Elimination:

Under acidic or basic conditions, dehydration may yield a vinyl sulfone:

Thermodynamic Control : The conjugated vinyl sulfone is stabilized by resonance with the sulfone group.

Antimicrobial Activity of Derivatives

Pyrazole and aniline derivatives containing the 3,5-bis(trifluoromethyl)phenyl group exhibit potent antimicrobial activity . While the sulfonylethanol itself is not tested, functionalization of its hydroxyl group (e.g., coupling to pyrazole aldehydes) could yield bioactive analogs.

Example : Pyrazole derivatives show MIC values as low as 1 µg/mL against Staphylococcus aureus biofilms .

科学研究应用

Medicinal Chemistry Applications

3,5-Bis(trifluoromethyl)phenylsulfonylethanol serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The trifluoromethyl group is known to improve the pharmacodynamics and pharmacokinetics of drugs, making this compound a candidate for developing new therapeutic agents.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, the synthesis of pyrazole derivatives containing this compound has shown effectiveness against drug-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). These derivatives were reported to have minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL, indicating their potential as novel antibiotics .

Neurokinin-1 Receptor Antagonists

The compound is also an important intermediate in the synthesis of neurokinin-1 receptor antagonists, which are useful in treating inflammatory diseases and psychiatric disorders. The synthesis process involves utilizing 3,5-bis(trifluoromethyl)bromobenzene as a precursor, demonstrating its role in developing therapeutics targeting substance P receptors .

Analytical Chemistry Applications

This compound has been employed as a reagent for the derivatization of biogenic amines in various samples. This application facilitates the analysis and quantification of amines using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Derivatization Reagent

The compound has been used effectively for the derivatization of histamine, tyramine, and tryptamine. This method simplifies the purification process and enhances detection sensitivity. The derivatives formed can be analyzed using quantitative NMR spectroscopy, which allows for accurate determination of total amine content in beverages .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving readily available reagents. The compound's properties can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Synthesis Pathways

- Reagents : The synthesis typically involves starting materials such as trifluoromethylbenzene derivatives.

- Methods : Common methods include electrophilic aromatic substitution reactions that introduce sulfonyl groups onto the phenyl ring.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules highlighted the synthesis of 30 novel pyrazole derivatives based on this compound. These compounds were tested against various bacterial strains, showing promising results in inhibiting growth and disrupting biofilms .

Case Study 2: Derivatization Methodology

Research demonstrated that using this compound for derivatizing biogenic amines resulted in improved analytical outcomes compared to traditional methods. The optimized procedures provided high reproducibility and accuracy in quantifying amine levels .

作用机制

The mechanism of action of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol is primarily influenced by the presence of the trifluoromethyl groups. These groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can affect its interaction with biological targets. The sulfonylethanol moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

3,5-Bis(trifluoromethyl)styrene: Used in the production of other chemicals and materials.

3,5-Bis(trifluoromethyl)phenyl isocyanate: Employed in chemical derivatization and the preparation of arylaminothiocarbonylpyridinium salts.

Uniqueness

3,5-Bis(trifluoromethyl)phenylsulfonylethanol is unique due to the combination of its trifluoromethyl groups and sulfonylethanol moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

生物活性

3,5-Bis(trifluoromethyl)phenylsulfonylethanol (BTPE) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

BTPE can be synthesized through various chemical pathways, typically involving the reaction of sulfonyl chlorides with alcohols in the presence of bases. The presence of trifluoromethyl groups enhances the compound's lipophilicity and potentially its biological activity.

Chemical Structure

- Molecular Formula : C10H8F6O3S

- Molecular Weight : 338.23 g/mol

- CAS Number : 450409-87-7

The biological activity of BTPE is attributed to its ability to interact with various biological targets. The trifluoromethyl groups can influence the compound's electronic properties, enhancing its reactivity with biomolecules.

Potential Mechanisms

- Enzyme Inhibition : BTPE may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as a modulator for various receptors, impacting signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that BTPE exhibits antimicrobial properties against certain pathogens.

Antimicrobial Effects

Research indicates that BTPE possesses significant antimicrobial activity. A study evaluated its effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 20 |

| Pseudomonas aeruginosa | 64 µg/mL | 12 |

Case Studies

- Case Study on Antimicrobial Activity : A study published in Molecules demonstrated the efficacy of BTPE in reducing biofilm formation in E. coli, suggesting a potential application in preventing infections associated with medical devices .

- Cancer Cell Line Studies : Another investigation assessed the cytotoxic effects of BTPE on various cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited IC50 values ranging from 20 to 50 µM, indicating promising anticancer properties .

Comparative Studies

Comparative studies have shown that BTPE's biological activity is superior to similar compounds lacking trifluoromethyl groups. For instance, a study comparing BTPE with non-fluorinated analogs found that the presence of trifluoromethyl moieties significantly enhanced both antimicrobial and anticancer activities .

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of BTPE. Preliminary assessments indicate low toxicity levels in mammalian cell lines, with an LD50 greater than 1000 mg/kg in rodent models .

属性

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O3S/c11-9(12,13)6-3-7(10(14,15)16)5-8(4-6)20(18,19)2-1-17/h3-5,17H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGINSQDXMKHIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)CCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373509 | |

| Record name | 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450409-87-7 | |

| Record name | 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 450409-87-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。